An In-depth Technical Guide to the Core Chemical Properties of Nonanal-d4
An In-depth Technical Guide to the Core Chemical Properties of Nonanal-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Nonanal-d4, a deuterated form of the naturally occurring aldehyde, nonanal. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterated compounds. Due to the limited availability of specific experimental data for Nonanal-d4, this guide leverages data from its non-deuterated counterpart, Nonanal, as a close structural and chemical analogue.
Core Chemical and Physical Properties
Deuterium-labeled compounds, such as Nonanal-d4, are critical tools in pharmaceutical research. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of molecules, potentially leading to improved drug efficacy and safety. Below is a summary of the known and extrapolated physicochemical properties of Nonanal-d4.
Table 1: Physicochemical Properties of Nonanal-d4 and Nonanal
| Property | Nonanal-d4 | Nonanal | Reference |
| Molecular Formula | C9H14D4O | C9H18O | [1] |
| Molecular Weight | 146.26 g/mol | 142.24 g/mol | [1] |
| Appearance | Assumed to be a clear, colorless to pale yellow liquid | Clear brown or colorless liquid with a floral, citrus-like odor.[2] | [1] |
| Boiling Point | No data available | 191 °C (376 °F; 464 K) | [3] |
| Melting Point | No data available | -18 °C (0 °F; 255 K) | |
| Density | No data available | 0.827 g/mL at 25 °C | |
| Solubility | Soluble in DMSO and other organic solvents such as ethanol and DMF. | Insoluble in water. | |
| Flash Point | No data available | 63 °C / 145.4 °F (closed cup) |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of Nonanal-d4. The following sections provide methodologies for the synthesis of deuterated aldehydes and their analysis by gas chromatography-mass spectrometry (GC-MS).
Synthesis of C-1 Deuterated Aldehydes
The synthesis of C-1 deuterated aldehydes, such as Nonanal-d4, can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative followed by oxidation, or more recently, through direct hydrogen-deuterium exchange reactions. A general protocol for the synthesis via N-heterocyclic carbene (NHC) catalysis is described below.
Protocol: NHC-Catalyzed Hydrogen-Deuterium Exchange for the Synthesis of 1-D-Aldehydes
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Materials:
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Nonanal (or other aldehyde starting material)
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N-Heterocyclic Carbene (NHC) catalyst
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Deuterium oxide (D₂O)
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Anhydrous solvent (e.g., THF, dioxane)
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Base (e.g., potassium tert-butoxide)
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Procedure:
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To a flame-dried flask under an inert atmosphere (e.g., argon), add the NHC catalyst and the base.
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Dissolve the mixture in the anhydrous solvent.
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Add the nonanal starting material to the reaction mixture.
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Introduce an excess of deuterium oxide (D₂O) to the flask.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS or NMR spectroscopy until the desired level of deuterium incorporation is achieved.
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Upon completion, quench the reaction with a suitable reagent (e.g., a weak acid).
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Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting deuterated aldehyde by column chromatography on silica gel.
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Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like Nonanal-d4. The following protocol outlines a general method for the analysis of aldehydes.
Protocol: GC-MS Analysis of Nonanal-d4
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Sample Preparation:
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Prepare a standard solution of Nonanal-d4 in a suitable solvent (e.g., dichloromethane, hexane).
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For biological samples, a derivatization step may be necessary to improve volatility and chromatographic separation. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
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Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column suitable for volatile compound analysis (e.g., DB-1, DB-5).
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GC Conditions:
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Injector Temperature: 250 °C
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Oven Program:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 minutes.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 30-350.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis:
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Identify the Nonanal-d4 peak based on its retention time and mass spectrum.
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The mass spectrum of Nonanal-d4 is expected to show a molecular ion peak (M+) at m/z 146 and characteristic fragmentation patterns. The presence of deuterium will result in a mass shift compared to the non-deuterated Nonanal.
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Signaling Pathways and Biological Activity
While the specific signaling pathways of Nonanal-d4 are not well-documented, research on its non-deuterated counterpart, Nonanal, and other aldehydes provides insights into its potential biological roles. Aldehydes are known to be involved in various cellular processes, including oxidative stress and inflammation.
Activation of the Nrf2-Keap1 Antioxidant Pathway
Recent studies have shown that nonanal can act as a gaseous redox modulator, triggering the Nrf2-Keap1 antioxidant defense mechanism in human keratinocytes. This pathway is a primary cellular defense against oxidative stress.
Diagram 1: Activation of the Nrf2-Keap1 Pathway by Nonanal
Caption: Nonanal induces reactive oxygen species (ROS), leading to the activation of the Nrf2 transcription factor and subsequent expression of antioxidant enzymes.
Spectroscopic Data
Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Nonanal in CDCl₃
| ¹³C NMR | ¹H NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 202.82 (C=O) | 9.76 (t, 1H, -CHO) |
| 43.96 | 2.42 (dt, 2H) |
| 31.87 | 1.63 (m, 2H) |
| 29.39 | 1.29 (m, 10H) |
| 29.24 | 0.88 (t, 3H, -CH₃) |
| 29.18 | |
| 22.70 | |
| 22.15 | |
| 14.11 (-CH₃) | |
| Data from PubChem CID 31289. |
For Nonanal-d4, the proton NMR spectrum would be expected to show a significant reduction or absence of the aldehyde proton signal at ~9.76 ppm, depending on the specific positions of deuterium labeling.
Table 3: Major Mass Spectral Peaks for Nonanal
| m/z | Relative Intensity |
| 44 | 100 |
| 57 | 85 |
| 41 | 75 |
| 43 | 65 |
| 58 | 60 |
| 70 | 50 |
| 82 | 40 |
| 142 (M+) | Low |
| Data from NIST Chemistry WebBook. |
The mass spectrum of Nonanal-d4 would exhibit a molecular ion peak at m/z 146. The fragmentation pattern would also shift according to the location of the deuterium atoms.
Conclusion
Nonanal-d4 is a valuable tool for researchers in various scientific disciplines, particularly in drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding of its chemical properties, drawing upon available data for its non-deuterated analog. The provided experimental protocols offer a starting point for the synthesis and analysis of this and other deuterated aldehydes. Further research is warranted to fully characterize the specific properties and biological activities of Nonanal-d4.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of Nonanal-d4.
Diagram 2: Experimental Workflow for Nonanal-d4
Caption: A general experimental workflow for the synthesis and characterization of Nonanal-d4.
